Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate: is an organic compound with the molecular formula C10H9F3O2. It is a colorless liquid at room temperature and is known for its relatively low volatility and strong aromatic odor. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate typically involves the reaction of ethyl 2,2-difluoroacetate with 3-fluorobenzene under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethyl 2,2-difluoroacetate, followed by the addition of 3-fluorobenzene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted esters or acids.
Oxidation: Major products are carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives are formed.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains a bromine atom instead of a fluorine atom.
Ethyl difluoroacetate: Lacks the additional fluorine atom on the aromatic ring.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a sulfonyl group instead of the aromatic ring.
Uniqueness
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is unique due to the presence of both difluoro and fluorophenyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of complex fluorinated molecules and in applications requiring high stability and reactivity .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRNVBDWXPUQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460902 | |
Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698378-81-3 | |
Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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